5-nitro-1H-indol-1-amine
Description
5-Nitro-1H-indol-1-amine is a nitro-substituted indole derivative characterized by a nitro (-NO₂) group at the 5th position and an amine (-NH₂) group at the 1st position of the indole ring. Indole derivatives are critical in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and CNS-targeting properties.
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-nitroindol-1-amine |
InChI |
InChI=1S/C8H7N3O2/c9-10-4-3-6-5-7(11(12)13)1-2-8(6)10/h1-5H,9H2 |
InChI Key |
SBZACGHWWDTLKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2N)C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular properties, and spectral data of 5-nitro-1H-indol-1-amine with related indole derivatives:
Key Observations :
- Electron Effects: The nitro group in this compound is electron-withdrawing, reducing electron density on the indole ring compared to amino- or methyl-substituted analogs. This may enhance stability toward oxidation but reduce nucleophilicity.
- Spectral Shifts: Amino groups (e.g., in 1H-indol-5-amine) show IR absorption at ~3359 cm⁻¹ (NH stretch), while methyl groups (e.g., 1-methyl-1H-indol-5-amine) produce distinct ¹H NMR singlets (δ ~3.68 ppm) .
- Solubility: Nitro-substituted derivatives like 2-(5-nitro-1H-indol-3-yl)ethan-1-amine HCl are often polar and may exhibit higher aqueous solubility compared to non-polar methylated analogs .
Key Observations :
- For example, 5-(2-methylindol-3-yl)-oxadiazole derivatives show notable activity against S. aureus .
- Drug Intermediates : Methylated indoles (e.g., 1-methyl-1H-indol-5-amine) serve as precursors for functionalized derivatives with improved pharmacokinetic profiles .
- Toxicity Concerns : Nitro groups may increase cytotoxicity, as seen in tryptophan pyrolysis products (e.g., Trp-P-2), which are mutagenic .
Key Observations :
- Methylated derivatives like 1-methyl-1H-indol-5-amine pose moderate risks (skin/eye irritation), necessitating basic PPE .
Preparation Methods
Vilsmeier-Haack Formylation and Subsequent Functionalization
The Vilsmeier-Haack reaction, a cornerstone in indole chemistry, has been employed to synthesize intermediates en route to 5-nitro-1H-indol-1-amine derivatives. Starting with 5-nitro-1H-indole, treatment with the Vilsmeier reagent (POCl3/DMF) generates a reactive carbaldehyde at the 3-position. This aldehyde intermediate undergoes in-situ reductive amination with sodium borohydride (NaBH4) and primary amines to yield 1-substituted-3-aminomethyl-5-nitroindoles .
Although this method primarily targets 3-position modifications, the reaction sequence underscores the versatility of 5-nitroindole as a substrate for regioselective transformations. To access the 1-amino derivative, strategic protection and deprotection steps may be necessary. For instance, introducing a temporary protecting group at the 1-position during nitration or subsequent reactions could enable selective amine installation .
Reduction of 1-Nitroso-5-Nitroindole
The reduction of nitroso intermediates offers a conceptually straightforward route to primary amines. 1-Nitroso-5-nitroindole, synthesized via nitrosation of 5-nitroindole with nitrous acid (HNO2), can be reduced using catalytic hydrogenation (H2/Pd-C) or sodium dithionite (Na2S2O4). This method theoretically provides direct access to this compound, but practical implementation is hindered by the instability of nitrosoindoles and competing over-reduction of the nitro group .
Multi-Step Synthesis from Indoline Derivatives
A multi-step strategy involving indoline intermediates has been explored for related compounds. 5-Nitroindoline undergoes sequential oxidation and amination to yield 1-amino-5-nitroindole. In one protocol, oxidation with manganese dioxide (MnO2) regenerates the indole aromatic system, followed by copper-catalyzed amination with hydroxylamine-O-sulfonic acid. This approach achieves moderate yields (40–60%) but requires rigorous control of oxidation states to prevent nitro group reduction .
Comparative Analysis of Synthetic Routes
Q & A
Q. What safety protocols are essential for handling this compound in the lab?
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